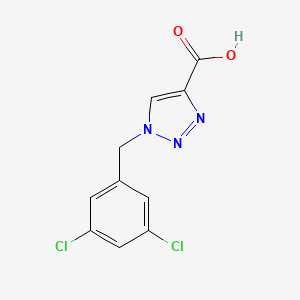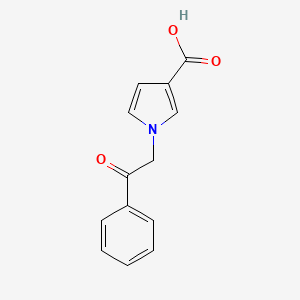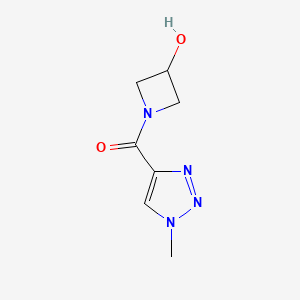
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one
Overview
Description
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H11N5O2 and its molecular weight is 209.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Many compounds that contain a pyrrolidine ring, such as Azacitidine , are known to target DNA and RNA in cells . They incorporate into the genetic material and disrupt their metabolism .
Mode of Action
Compounds like Azacitidine can incorporate into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . They can also inhibit DNA methyltransferase, impairing DNA methylation .
Biochemical Pathways
The primary pathway affected by such compounds is the DNA methylation pathway . By inhibiting DNA methyltransferase, these compounds can alter the methylation status of DNA, which can affect gene expression and lead to various downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For example, the presence of a pyrrolidine ring in a compound can modify its physicochemical parameters and improve its ADME/Tox results .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. For example, Azacitidine, which targets DNA and RNA, can have anti-neoplastic activity and is used in the treatment of certain types of cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the solvent used in the synthesis of a compound can affect its properties and biological activity .
Biochemical Analysis
Biochemical Properties
5-(3-Azidoazetidine-1-carbonyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidin-2-one moiety is known to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The azetidine ring, on the other hand, has been associated with β-lactam antibiotics, indicating its potential in inhibiting bacterial enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidin-2-one derivatives have shown antimicrobial activity against various pathogens, suggesting that this compound may similarly affect cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The azetidine ring can inhibit bacterial enzymes, while the pyrrolidin-2-one moiety may interact with carbonic anhydrase isoenzymes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may exhibit toxic or adverse effects, while lower doses might be therapeutic. For instance, pyrrolidin-2-one derivatives have shown dose-dependent antiarrhythmic activity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidin-2-one moiety is known to be metabolized by specific enzymes, affecting its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. Targeting signals and post-translational modifications direct it to specific compartments or organelles, impacting its function. For example, similar compounds have been localized to the nucleus, affecting gene expression .
Properties
IUPAC Name |
5-(3-azidoazetidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-12-11-5-3-13(4-5)8(15)6-1-2-7(14)10-6/h5-6H,1-4H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYCQVCLQKDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















